molecular formula OOs B8655128 Oxoosmium CAS No. 61970-39-6

Oxoosmium

Cat. No.: B8655128
CAS No.: 61970-39-6
M. Wt: 206.2 g/mol
InChI Key: JIWAALDUIFCBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxoosmium, systematically known as Osmium Tetroxide (OsO₄), is a highly valuable reagent in chemical research, primarily recognized for its role in the syn-dihydroxylation of alkenes . This reaction proceeds via a concerted [3+2] cycloaddition mechanism where OsO₄ reacts with the carbon-carbon double bond to form a cyclic osmate ester intermediate . This ester is subsequently hydrolyzed to yield vicinal diols, adding the two oxygen atoms to the same face of the former alkene with high stereoselectivity . To enhance practicality and safety, modern applications typically employ catalytic amounts of OsO₄ alongside stoichiometric co-oxidants like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation process . Furthermore, the development of asymmetric dihydroxylation using chiral ligands, such as derivatives of cinchona alkaloids, allows for the enantioselective synthesis of chiral diols . Beyond its foundational role in organic synthesis, this compound is a critical precursor in materials science. It is used in the preparation of high-purity osmium oxide powders (e.g., OsO₂) for applications in chemical vapor deposition (CVD), physical vapor deposition (PVD), and the fabrication of sputtering targets . Ongoing research also explores the utility of osmium and osmium oxide nanoparticles (OsO x NPs) in areas such as catalysis and sensing, leveraging their unique electronic and surface properties . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any personal use. It is critical to note that Osmium Tetroxide is a highly toxic and volatile compound . Researchers must consult the Safety Data Sheet (SDS) and handle it with extreme care under appropriate engineering controls.

Properties

CAS No.

61970-39-6

Molecular Formula

OOs

Molecular Weight

206.2 g/mol

IUPAC Name

oxoosmium

InChI

InChI=1S/O.Os

InChI Key

JIWAALDUIFCBLV-UHFFFAOYSA-N

Canonical SMILES

O=[Os]

Origin of Product

United States

Synthetic Methodologies for Oxo Osmium Compounds

Conventional Preparation Routes for High-Valent Oxo-Osmium Precursors

The preparation of high-valent oxo-osmium precursors often involves the oxidation of lower-valent osmium compounds or the refining of osmium ores. A well-known and widely used precursor is osmium tetroxide (OsO4), where osmium is in the +8 oxidation state.

Osmium tetroxide is an intermediate in the extraction of osmium from its ores. Osmium-containing residues are typically treated with sodium peroxide (Na2O2) to form soluble Na2[OsO4(OH)2]. Subsequent exposure of this salt to chlorine yields OsO4. wikipedia.org In the final stages of refining, crude OsO4 can be dissolved in alcoholic NaOH to form Na2[OsO2(OH)4], which upon treatment with NH4Cl gives (NH4)4[OsO2Cl2]. This salt can then be reduced to obtain osmium metal. wikipedia.org

Another important high-valent precursor is potassium osmate(VI) dihydrate (K2[OsO2(OH)4]). This diamagnetic purple salt contains osmium in the +6 oxidation state. It can be prepared by reducing osmium tetroxide with ethanol (B145695) in the presence of potassium hydroxide (B78521). wikipedia.org The reaction is represented by the equation: 2 OsO4 + C2H5OH + 5 KOH → CH3CO2K + 2 K2[OsO2(OH)4] wikipedia.org Alkaline oxidative fusion of osmium metal also affords this salt. wikipedia.org

Potassium osmate is often used as a precursor to OsO4 in catalytic applications, as it is a solid and considered easier to handle than volatile OsO4. skku.edu In aqueous basic media, K2[OsO2(OH)4] can react with co-oxidants to regenerate OsO4.

Conventional methods for preparing solutions of osmium tetroxide from its crystalline form involve dissolving the solid in a suitable vehicle, such as water or a buffer solution. emsdiasum.comamazonaws.com For instance, a 1% osmium tetroxide solution in distilled water or phosphate (B84403) buffer is commonly used in electron microscopy specimen preparation. amazonaws.com Dissolving the crystal typically requires time, and methods like sonication or gentle heating can be employed to decrease the dissolution time. emsdiasum.com

Ammonium hexachloroosmate(IV), (NH4)2OsCl6, prepared from potassium osmate, serves as a precursor for the synthesis of various lower-valent osmium complexes. iieng.org

Ligand-Accelerated Synthesis of Oxo-Osmium Complexes

Ligands play a crucial role in influencing the rate and selectivity of reactions involving oxo-osmium species, particularly in catalytic cycles. This phenomenon is often referred to as ligand acceleration.

In the context of the catalytic dihydroxylation of alkenes, OsO4 reacts with the alkene to form a cyclic osmate ester. skku.edu Lewis bases, such as tertiary amines and pyridines, can increase the rate of this dihydroxylation. wikipedia.org This acceleration arises from the formation of an adduct, OsO4L (where L is the Lewis base), which adds more rapidly to the alkene. wikipedia.org Chiral amines can induce enantioselectivity in this reaction, as seen in the Sharpless asymmetric dihydroxylation. wikipedia.org

Research has demonstrated that the coordination environment around the osmium center significantly impacts the stability and reactivity of high-valent oxo-osmium species. For example, macrocyclic tertiary amine ligands have been used to synthesize trans-[OsVIL(O)2]2+ complexes (where L represents the macrocyclic ligand) by oxidizing trans-[OsIIILCl2]+ with H2O2. rsc.org These complexes exhibit characteristic spectroscopic features, such as an intense νasym(OsO2) stretch in their infrared spectra. rsc.org

Studies on the oxidation of alkanes by aqueous alkaline OsO4 have shown that hydroxide binding to OsO4 is required for the reaction, highlighting ligand-accelerated catalysis. nih.gov A proposed mechanism involves a concerted [3+2] addition of a C-H bond to two oxo groups of the anionic species OsO4(OH)-. nih.gov

Ligands can also influence the formation and stability of oxo-osmium complexes in different oxidation states. For instance, 2-(arylamino)-4,6-di-tert-butylphenols react with oxobis(ethylene glycolato)osmium(VI) to yield bis(amidophenoxide)oxoosmium(VI) complexes. rsc.org The nature of the ancillary ligands can compensate for decreasing π donation, influencing the bonding in these this compound(VI) amidophenoxide complexes. rsc.org

Strategies for Immobilization and Heterogenization of Oxo-Osmium Catalysts

The high cost and toxicity of osmium compounds, particularly OsO4, have driven the development of strategies to immobilize or heterogenize oxo-osmium catalysts. This allows for easier separation and recycling of the catalyst, reducing waste and improving the economic viability of processes. lucp.net

Various supports have been explored for immobilizing osmium catalysts, including polymers, silica (B1680970), and layered double hydroxides (LDHs). lucp.netpsu.eduacs.org The goal is to anchor the active osmium species onto a solid matrix while retaining its catalytic activity.

One approach involves the immobilization of osmate(VI) species, such as OsO42-, onto supports using techniques like ion exchange. lucp.netpsu.educapes.gov.br For example, osmium has been successfully immobilized onto polyaniline, with characterization techniques like FTIR, XPS, and UV-Vis supporting the presence of the Os-O bond and different osmium oxidation states (Os(IV) and Os(II)) in the immobilized catalyst. lucp.net

Polymer-incarcerated osmium (PI Os) catalysts have been developed by microencapsulation followed by cross-linking, rendering them insoluble in common organic solvents. lucp.net These catalysts have shown good activity and enantioselectivity in asymmetric dihydroxylation reactions with low leaching of osmium. lucp.net

Immobilization onto silica supports has also been investigated. One concept is based on exploiting the stability of the Os-diolate species formed during dihydroxylation. psu.edu By covalently linking a tetrasubstituted olefin to a silica support, OsO4 can be immobilized through the formation of a stable osmium-diolate complex. psu.edu This approach aims to prevent the hydrolytic release of the diol product and the leaching of the osmium species. psu.edu

Room temperature ionic liquids (RTILs) have also been used as media for immobilizing OsO4, allowing for recycling of both the catalyst and the ionic liquid, although some decrease in catalytic activity upon reuse has been observed. skku.edu

Despite progress, challenges remain in preparing and applying immobilized osmium catalysts without diminishing catalytic performance compared to homogeneous systems. informahealthcare.com However, the ability to recover and reuse heterogeneous catalysts offers significant advantages. lucp.net

In Situ Generation and Stabilization of Transient Oxo-Osmium Intermediates

Many catalytic reactions involving oxo-osmium species proceed through transient intermediates that are generated in situ during the reaction. Understanding and stabilizing these intermediates is crucial for elucidating reaction mechanisms and designing more efficient catalysts.

High-valent osmium-oxo species are often proposed as reactive intermediates in oxidation reactions, including cis-selective dihydroxylation of alkenes and C-H activation. researchgate.net These intermediates can be formed through processes like peroxide activation or oxygen atom transfer. researchgate.net

In bio-inspired oxidation reactions, high-valent metal-oxo species, including those of osmium, are generated through peroxide activation and proton-coupled electron transfer (PCET). researchgate.net Spectroscopic and crystallographic methods can be used to characterize these reactive species. researchgate.net

Computational studies have provided insights into the nature and reactivity of transient oxo-osmium species. For example, in the osmium-peroxo-mediated aerobic oxidation of alcohols, computational studies suggest a mechanism involving concerted double-hydrogen transfer, leading to the generation of an osmium-hydrido-hydroperoxo species, followed by heterolytic O-O cleavage to produce an osmium-oxo complex (Os=O) as a reactive intermediate. xmu.edu.cnnih.gov The ligand environment, such as the presence of an internally aromatic metallacycle, can play a vital role in facilitating transformations between different osmium species, like the Os-OOH to Os=O conversion, through metal-ligand cooperative catalysis. xmu.edu.cnnih.gov

Stabilization of transient intermediates can be achieved through careful ligand design. For instance, a dioxygen-derived mononuclear osmium-peroxo complex has been characterized, where the peroxo ligand is stabilized by an internally aromatic metallacycle. xmu.edu.cnnih.gov This stabilization allows for the study of its catalytic activity in alcohol dehydrogenations. xmu.edu.cnnih.gov

While osmium(VIII) oxo-imido complexes have been explored computationally as potential intermediates in diamination reactions analogous to dihydroxylation, the instability of the metal=N bond in the osmium(VIII) imido complex has been identified as a challenge, rather than the stability of the osmium(VI) intermediate. sonar.ch Substituents on the imido ligands can offer steric and electronic control over the reaction energetics. sonar.ch

Electronic Structure and Bonding in Oxo Osmium Complexes

Theoretical Treatment of Osmium-Oxygen Multiple Bonding

Theoretical methods, such as Density Functional Theory (DFT), are crucial for understanding the nature of the osmium-oxygen bond. These studies often describe the Os-O interaction as having significant multiple-bond character, arising from both sigma and pi contributions csic.es. The dianionic oxo ligand is a strong π-electron donor, which is key to stabilizing the high oxidation states of the metal researchgate.net. Molecular orbital (MO) theory provides a framework for visualizing these interactions, showing the overlap between osmium d-orbitals and oxygen p-orbitals to form bonding and antibonding molecular orbitals nottingham.ac.ukstackexchange.com. In tetragonal mono-oxo complexes, for instance, a triple bond character (one sigma and two pi bonds) can be described for d0, d1, and low-spin d2 configurations, based on the population of bonding and antibonding orbitals typeset.io.

Electronic Configuration and Orbital Interactions in High Oxidation States

Osmium in oxo complexes can exist in various high oxidation states, including +6 and +8 britannica.com. The electronic configuration of osmium in these high oxidation states, particularly the number of d-electrons, plays a critical role in the bonding with oxo ligands. For example, Os(VI) has a d2 configuration. In a tetragonal ligand field, the d-orbitals split, with the dxy orbital typically being the lowest in energy scholaris.ca. The interaction of the metal d-orbitals with the oxygen p-orbitals leads to the formation of Os-O sigma and pi bonds. Strong π-bonding between the metal and the terminal oxo ligand results in a large energy gap between the nonbonding b2(dxy) orbital and the M-oxo π-antibonding eπ*(dxz, dyz) orbitals in tetragonal complexes acs.org. The population of these d-orbitals dictates the formal bond order and influences the complex's properties.

Ligand Field Effects on Oxo-Osmium Electronic Structure

The electronic structure of the oxo-osmium bond is significantly influenced by the nature of other ligands coordinated to the osmium center. These ancillary ligands exert ligand field effects, altering the energies of the osmium d-orbitals and thus affecting their interaction with the oxo ligand nottingham.ac.uklibretexts.org. The strength and symmetry of the ligand field can impact the d-orbital splitting pattern and the energy gap between bonding and antibonding orbitals, which in turn affects the Os-O bond strength and electronic transitions scholaris.ca. For example, studies on oxo-bis(iminoxolene)osmium(VI) complexes have shown that the symmetry of the ligand π orbitals can lead to anisotropic π bonding to the oxo ligand rsc.org. The π-donating ability of ancillary ligands can also influence the energies of the metal dπ orbitals rsc.org.

Stability and Reactivity Correlations with Electronic Structure

The electronic structure of oxo-osmium complexes is intimately linked to their stability and reactivity. The concept of the "oxo wall" highlights that tetragonal multiply bonded transition metal-oxos are generally not stable beyond Group 8 elements (Fe, Ru, Os) in the periodic table, a phenomenon explained by ligand field theory and the electronic configurations typeset.ioacs.orgcaltech.edu. The decrease in metal-oxo bond order can lead to lower stability and higher reactivity researchgate.net.

The electronic configuration, particularly the d-electron count, affects the M-oxo bond order and, consequently, properties like the basicity of the oxo ligand acs.org. For instance, in tetragonal complexes, the M-oxo π-bond order decreases as electrons are added to the eπ*(dxz, dyz) orbitals acs.org. This reduced bond order in d3 and d4 configurations can increase the basicity of the metal-oxo complex acs.org.

Reactivity, such as oxygen atom transfer (OAT) reactions, can also be correlated with electronic structure parameters like the HOMO-LUMO gap of the oxo complexes nsf.gov. A balance between electrophilic and nucleophilic character of the osmium oxo group in OAT reactions has been suggested, influenced by the electronic environment nsf.gov. Theoretical studies using DFT have been employed to understand reaction pathways and the nature of intermediates, such as metal-oxo species, in reactions involving osmium complexes nih.gov.

Data Table: Selected Properties and Electronic Configurations of Representative Oxo-Osmium Species (Illustrative)

Compound NameFormal Oxidation Stated-electron CountProposed Os-O Bond CharacterRelevant Electronic Feature
Osmium Tetroxide (OsO4)+8d0Multiple (primarily π)Tetrahedral symmetry, strong π-bonding
[OsO3(N)]-+8d0Multiple (Os=O, Os≡N)Contains both oxo and nitrido ligands
[OsO2(bpy)2]2++6d2MultipleLigand field effects from bipyridine (bpy) ligands
Os(O)(CH2SiMe3)4+6d2MultipleSquare pyramidal structure, comparison with imido complexes illinois.edu

Note: This table provides illustrative examples based on the text and general knowledge of osmium chemistry. Specific bond orders can vary depending on the theoretical model and the specific complex.

Mechanistic Investigations of Oxo Osmium Reactivity

Fundamental Pathways in Oxygen Atom Transfer (OAT) Reactions

Oxygen atom transfer (OAT) reactions are a class of two-electron, inner-sphere redox processes where an oxygen atom is transferred from an oxidant, such as a metal oxo complex, to a reductant. nsf.govacs.org While typically slow between main group substrates, OAT reactions are significantly faster when mediated by transition metal oxo compounds, including those of osmium, leading to their utility in catalysis. nsf.govacs.org

Nucleophilic and Electrophilic Character of Oxo-Osmium Oxygen Atoms

The reactivity of the oxygen atom in oxo-osmium complexes can exhibit both nucleophilic and electrophilic characteristics, a phenomenon referred to as amphiphilicity. nsf.govacs.orgacs.org This dual nature is influenced by the electronic structure of the oxo complex and the nature of the ancillary ligands. For instance, in oxobis(iminoxolene)osmium(VI) compounds, the oxo group demonstrates a balance between electrophilic and nucleophilic character in OAT reactions with phosphorus(III) reagents. nsf.govacs.org The bonding anisotropy in the oxo group can lead to a nucleophilic face, where the oxygen p orbital contributes significantly to the highest occupied molecular orbital (HOMO), and an electrophilic face, where the OsO π* orbital does not strongly interact with certain ligand orbitals. acs.org Nucleophilic reactivity has been observed in reactions with Lewis acids like Me3SiCl or PCl5, forming osmium dichloride complexes. acs.org Conversely, the electrophilic character makes the oxo susceptible to attack by nucleophiles, such as the π-bond of alkenes. nih.gov

Proton-Coupled Electron Transfer (PCET) in Oxo-Osmium Chemistry

Proton-coupled electron transfer (PCET) processes are fundamental in many chemical and biological transformations, involving the concerted transfer of both a proton and an electron. colab.wsresearchgate.netnih.gov In oxo-osmium chemistry, PCET plays a crucial role in the interconversion of different oxidation states and the generation of high-valent oxo species. colab.wsresearchgate.netscilit.com For instance, PCET reactions are involved in the conversion of osmium(II)-aquo complexes to osmium(III)-hydroxo and subsequently to osmium(IV)-oxo species. scilit.compnas.org Kinetic analysis of these transformations in buffered water has revealed the mechanisms of successive PCET steps. scilit.compnas.org While stepwise pathways (electron transfer followed by proton transfer or vice versa) can prevail in some cases, concerted pathways become significant, particularly in the formation of the osmium(IV)-oxo complex. scilit.compnas.org The efficiency of concerted pathways can be influenced by the presence of appropriate proton donors and acceptors, such as buffer components like citrate (B86180) or phosphate (B84403). colab.wsscilit.compnas.org Theoretical studies have provided insight into the principles governing PCET reactions in various metal complexes, including osmium-benzoquinone systems. nih.gov High-valent osmium-oxo complexes generated via PCET or peroxide activation can act as reactive species in oxidation reactions, including hydrogen atom transfer. researchgate.netresearchgate.net

C-H Bond Activation Mechanisms Mediated by Oxo-Osmium Species

Oxo-osmium species are known to be involved in the activation of C-H bonds, a critical step in many functionalization reactions. researchgate.netresearchgate.net High-valent metal-oxo complexes, including those of osmium, can facilitate C-H activation through mechanisms such as hydrogen atom transfer (HAT). researchgate.netresearchgate.netresearchgate.net This process typically involves the abstraction of a hydrogen atom from an organic substrate by the reactive oxo species. researchgate.netresearchgate.netresearchgate.net Mechanistic investigations, including computational studies, have provided insights into these processes. For example, in osmium-catalyzed aerobic oxidation of alcohols, a mechanism involving concerted double-hydrogen transfer mediated by an osmium-peroxo species, followed by the generation of an osmium-oxo species, has been proposed. xmu.edu.cnnih.gov The internally aromatic metallacycle ligand in this system was found to play a vital role in facilitating the conversion between osmium-peroxo and osmium-oxo species through a neighboring carbon site-assisted proton transfer. xmu.edu.cnnih.gov While other mechanisms for C-H activation exist, such as oxidative addition and concerted metalation-deprotonation (CMD), metal oxo species are frequently implicated in HAT pathways, especially in biological systems. researchgate.netsigmaaldrich.comnih.gov

Cycloaddition Reaction Mechanisms Involving Oxo-Osmium Compounds

Oxo-osmium compounds, particularly osmium tetroxide (OsO4), are well-known for their involvement in cycloaddition reactions, most notably the syn-dihydroxylation of alkenes. wikipedia.orgmasterorganicchemistry.comcsbsju.eduslideshare.net This reaction proceeds through a [3+2] cycloaddition mechanism between the OsO4 and the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgmasterorganicchemistry.comcsbsju.eduslideshare.net The concerted nature of this cycloaddition is reflected in the resulting cis stereochemistry of the diol product, as both oxygen atoms are delivered to the same face of the alkene simultaneously. wikipedia.orgmasterorganicchemistry.comcsbsju.edu The osmate ester is then hydrolyzed to release the vicinal diol and regenerate a reduced osmium species. masterorganicchemistry.comslideshare.net

Oxo-osmium species can also be involved in oxidative cyclization reactions of dienes, leading to the formation of cyclic ethers like tetrahydrofurans. scispace.comresearchgate.net In the osmium-catalyzed oxidative cyclization of 1,5-dienes, the mechanism involves the formation of an osmium(VI) dioxoglycolate intermediate, which can undergo cyclization. scispace.com The presence of acid has been shown to significantly promote the cyclization step by protonating an oxo ligand, making the osmium species more electrophilic. scispace.com

Stereochemical Control in [3+2] Cycloadditions

Stereochemical control in cycloaddition reactions involving oxo-osmium compounds is a key aspect of their synthetic utility. In the case of alkene dihydroxylation with OsO4, the concerted [3+2] cycloaddition inherently leads to syn addition, establishing the relative stereochemistry of the two new hydroxyl groups. wikipedia.orgmasterorganicchemistry.comcsbsju.edu The stereochemical outcome is a direct consequence of the cyclic osmate ester intermediate formation, where the alkene and the OsO4 approach each other in a way that places the oxygen atoms on the same side of the developing single bond. masterorganicchemistry.comcsbsju.edu The use of chiral ligands in modified versions of this reaction, such as the Sharpless asymmetric dihydroxylation, allows for the induction of absolute stereochemistry. While the provided search results primarily focus on the fundamental syn addition in the uncatalyzed or achiral ligand-assisted reactions, the principle of a directed cycloaddition transition state is central to achieving stereocontrol. In oxidative cyclization reactions of dienes catalyzed by osmium, complete control over relative and absolute stereochemistry in the formation of tetrahydrofurans and pyrrolidines has been achieved. researchgate.net This highlights the ability to design osmium-catalyzed reactions that not only promote cyclization but also dictate the stereochemical outcome.

Oxidative Cleavage Mechanisms Utilizing Oxo-Osmium Reagents

Oxo-osmium reagents, most notably osmium tetroxide (OsO₄), are widely employed for the oxidative cleavage of carbon-carbon double bonds. While OsO₄ is famously known for syn-dihydroxylation of alkenes, oxidative cleavage can be achieved by coupling the dihydroxylation step with a secondary oxidant that cleaves the resulting vicinal diol and re-oxidizes the osmium catalyst. The Lemieux-Johnson oxidation is a classic example of this approach, utilizing OsO₄ in catalytic amounts with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. wikipedia.org

The mechanism typically initiates with the [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. masterorganicchemistry.comlibretexts.orgwikipedia.org This step is concerted and results in the syn addition of two oxygen atoms across the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The osmate ester contains osmium in a lower oxidation state, typically Os(VI). libretexts.org

In the context of oxidative cleavage, the role of the stoichiometric oxidant, such as NaIO₄, is twofold: it cleaves the newly formed vicinal diol and re-oxidizes the reduced osmium species back to Os(VIII), thus regenerating the active OsO₄ catalyst. wikipedia.orgmasterorganicchemistry.com The cleavage of the diol by periodate yields two carbonyl compounds (aldehydes or ketones), effectively cleaving the carbon-carbon bond that was originally the alkene. wikipedia.orgmasterorganicchemistry.com

While the diol is often considered an intermediate in the Lemieux-Johnson oxidation, some studies suggest that the oxidative cleavage can occur directly from the osmate ester intermediate without the free diol being released. google.com This proposed pathway involves the osmate ester undergoing oxidative cleavage promoted by the co-oxidant. google.com

The efficiency and mechanism of osmium-catalyzed oxidative cleavage can be influenced by various factors, including the nature of the alkene substrate, the choice of stoichiometric oxidant, and the reaction conditions. For instance, the use of OsO₄ with Oxone (potassium monopersulfate) has been reported as a mild alternative for the oxidative cleavage of olefins, producing carboxylic acids or ketones depending on the substrate. google.comresearchgate.net In this system, Oxone serves multiple roles: re-oxidizing Os(VI) to Os(VIII), promoting the oxidative cleavage of the substrate, and further oxidizing aldehyde intermediates to carboxylic acids. google.com

Quantum chemical calculations have provided insights into the differences between oxidative cleavage mediated by OsO₄ and RuO₄. While both initiate with a [3+2] cycloaddition to form a metallacycle, the subsequent cleavage pathways differ. nih.gov For ruthenium, C-C bond cleavage is suggested to occur at a higher oxidation state of the metal (Ru(VIII)) after further oxidation of the initial adduct. nih.gov Although the details for osmium-mediated direct cleavage from the osmate are less extensively studied computationally compared to ruthenium, the distinct outcomes (diol formation with OsO₄ vs. cleavage with RuO₄ under standard conditions) highlight fundamental differences in their reactivity profiles and the stability of their respective intermediates towards C-C bond scission.

Pathways for Reductive Activation of Oxo-Osmium Species

Reductive activation of oxo-osmium species involves processes where the oxidation state of osmium is lowered. This is a critical step in many catalytic cycles where a high-oxidation-state oxo-osmium species acts as the oxidant and is subsequently reduced, requiring re-oxidation to complete the cycle. Reductive activation can occur through various pathways, including reactions with reducing agents, substrates, or even through internal ligand rearrangements.

Osmium tetroxide (OsO₄), with osmium in the +VIII oxidation state, is a strong oxidant and readily undergoes reduction. In the context of alkene dihydroxylation, OsO₄ is reduced to an Os(VI) species in the osmate ester intermediate. libretexts.orgslideshare.net To make the process catalytic, a stoichiometric amount of a co-oxidant is used to re-oxidize the Os(VI) back to Os(VIII). wikipedia.orgwikipedia.orgslideshare.netwikipedia.org This re-oxidation step is the reverse of the reductive activation that occurs during the substrate oxidation.

Reductive activation can also be initiated by reactions with molecular hydrogen. OsO₄ can be reduced by H₂ in the presence of ligands, leading to lower oxidation state osmium complexes. nih.govacs.org Mechanistic studies suggest a concerted [3+2] addition of H₂ across two oxo groups of the coordinated OsO₄, analogous to the alkene dihydroxylation mechanism. nih.govacs.org The rate of this reduction is influenced by the presence of ligands, with higher rates observed as the number of coordinated hydroxide (B78521) ligands increases in aqueous media. nih.govacs.org

In certain catalytic cycles, reductive activation might involve hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) processes. For example, in the aerobic oxidation of alcohols catalyzed by osmium complexes, both osmium-peroxo and osmium-oxo species have been implicated as reactive intermediates. xmu.edu.cn Computational studies suggest that the mechanism can involve a concerted double-hydrogen transfer, leading to the generation of osmium-oxo species from osmium-peroxo complexes. xmu.edu.cn This highlights a pathway where reductive transformation of a metal-peroxo species can lead to the formation of a highly reactive metal-oxo species.

Catalytic Transformations Mediated by Oxo Osmium Complexes

Homogeneous Catalysis by Oxo-Osmium Species

Homogeneous catalysis involving oxo-osmium species typically utilizes soluble osmium compounds, with osmium tetroxide (OsO4) being the most prominent example. Due to its toxicity and high cost, OsO4 is generally used in catalytic amounts in conjunction with a stoichiometric co-oxidant that reoxidizes the reduced osmium species back to its active high oxidation state. Common co-oxidants include N-methylmorpholine N-oxide (NMO), potassium ferricyanide (B76249) (K3Fe(CN)6), and hydrogen peroxide (H2O2). wikipedia.orgwikipedia.org

Dihydroxylation of Unsaturated Substrates: Mechanistic Elaborations

The dihydroxylation of alkenes is one of the most widely applied reactions catalyzed by oxo-osmium species. This reaction typically results in the syn-addition of two hydroxyl groups across the double bond, yielding vicinal diols (glycols). wikipedia.orgjove.commasterorganicchemistry.comlibretexts.org The mechanism generally involves a concerted [3+2] cycloaddition between the alkene and osmium tetroxide, forming a cyclic osmate ester intermediate. wikipedia.orgjove.commasterorganicchemistry.comlibretexts.org

The mechanism can be elaborated as follows:

Coordination of the alkene to the osmium(VIII) center of OsO4 or an osmium-ligand complex.

Concerted [3+2] cycloaddition across the alkene double bond, leading to the formation of a five-membered cyclic osmate(VI) ester. jove.commasterorganicchemistry.comlibretexts.org In this step, the osmium is reduced from Os(VIII) to Os(VI). jove.com

Hydrolysis of the cyclic osmate(VI) ester liberates the syn-diol product and a reduced osmium species, typically Os(VI). wikipedia.orgwikipedia.org

The stoichiometric co-oxidant reoxidizes the reduced osmium species back to the Os(VIII) state, regenerating the active catalyst and completing the catalytic cycle. wikipedia.orgwikipedia.org

Additives like methanesulfonamide (B31651) can accelerate the hydrolysis step of the cyclic intermediate, particularly for non-terminal alkenes. wikipedia.org The stereochemical outcome is a syn-addition because the two oxygen atoms from the osmium species are added to the same face of the alkene π bond. jove.commasterorganicchemistry.comlibretexts.org

Different stoichiometric oxidants have been employed, including potassium chlorate, hydrogen peroxide (Milas hydroxylation), NMO (Upjohn dihydroxylation), tert-butyl hydroperoxide (tBHP), and potassium ferricyanide. wikipedia.orgwikipedia.org The Upjohn dihydroxylation, utilizing NMO as the co-oxidant, is a common protocol that allows for the use of catalytic amounts of OsO4. wikipedia.org

Asymmetric Dihydroxylation (AD) and Chiral Ligand Design Principles

The Sharpless Asymmetric Dihydroxylation (AD) is a highly significant variant of the dihydroxylation reaction that allows for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orglucp.netorganic-chemistry.org This is achieved by conducting the reaction in the presence of a chiral ligand, typically derived from cinchona alkaloids. wikipedia.orglucp.netorganic-chemistry.org

The mechanism of the Sharpless AD is similar to the racemic version but involves the crucial participation of the chiral ligand. The reaction begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then interacts with the alkene, and the chiral ligand directs the approach of the alkene to the osmium center, leading to the formation of the cyclic osmate ester with high enantioselectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org

Key principles in chiral ligand design for AD include:

Cinchona Alkaloid Derivatives: Ligands based on dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) are widely used. wikipedia.orglucp.netwikipedia.orgwikipedia.org These ligands are pseudoenantiomers, and the choice between a DHQD-derived ligand (e.g., (DHQD)2-PHAL) and a DHQ-derived ligand (e.g., (DHQ)2-PHAL) controls the stereochemical outcome (which enantiomer of the diol is formed). wikipedia.orgorganic-chemistry.org

Enhancing Reactivity and Selectivity: The ligands not only induce asymmetry but also accelerate the reaction rate compared to the uncatalyzed reaction. organic-chemistry.org Modifications to the cinchona alkaloid core and the linker groups (e.g., phthalazine (B143731) (PHAL), anthraquinone (B42736) (AQN)) influence the ligand's binding affinity to osmium and the shape of the chiral pocket, thereby impacting both reactivity and enantioselectivity. wikipedia.orgbeilstein-journals.org For instance, AQN-based ligands have shown superiority for alkenes with heteroatoms in the allylic position. beilstein-journals.org

Suppression of the Second Catalytic Cycle: A potential side pathway in AD involves the oxidation of the osmylate ester intermediate before hydrolysis, leading to a less selective dihydroxylation. wikipedia.org Using a higher concentration of the chiral ligand can suppress this secondary pathway, improving enantioselectivity. wikipedia.org

The reagents for Sharpless AD are often available as pre-mixed formulations, such as AD-mix-α (containing (DHQ)2-PHAL) and AD-mix-β (containing (DHQD)2-PHAL), simplifying the reaction setup. wikipedia.orgorganic-chemistry.org

Oxidative Cyclization Reactions of Polyenes: Detailed Mechanistic Studies

Oxo-osmium species, particularly osmium tetroxide, can catalyze the oxidative cyclization of dienes and polyenes, leading to the formation of cyclic ethers, such as tetrahydrofurans and tetrahydropyrans, often with high stereocontrol. researchgate.netthieme-connect.comthieme-connect.com This process involves the dihydroxylation of two alkene units within the same molecule, followed by or concomitant with cyclization.

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided insights into these complex transformations. scispace.comsoton.ac.uk For instance, the oxidative cyclization of 1,5-dienes to form tetrahydrofuran-diols catalyzed by OsO4/NMO has been investigated. scispace.comsoton.ac.uk

A proposed mechanism involves initial osmylation of one alkene unit to form an osmate(VI) ester. scispace.comsoton.ac.uk Under acidic conditions, protonation of an oxo ligand on this intermediate is crucial, promoting the cyclization step where the second alkene unit is attacked intramolecularly by the osmium species. scispace.comsoton.ac.uk This leads to the formation of a cyclic osmium intermediate, which upon hydrolysis, releases the cyclic ether diol product. scispace.comsoton.ac.uk The co-oxidant then regenerates the active Os(VIII) species. scispace.com

Studies have shown that the presence of acid plays a key role in promoting the cyclization step. scispace.comsoton.ac.uk In the absence of acid, the Os(VIII) intermediate may favor further osmylation rather than cyclization. soton.ac.uk Osmium-catalyzed oxidative cyclization has also been applied to alkenediols and N-protected amino alcohols carrying distal alkenes to form cyclic ethers and pyrrolidines, respectively. thieme-connect.com

Oxidation of Alcohols and Other Oxygenates

Beyond alkene dihydroxylation, oxo-osmium complexes can also catalyze the oxidation of alcohols and other oxygen-containing functional groups. While less commonly employed than in alkene dihydroxylation, osmium catalysts have demonstrated efficacy in these transformations.

For example, certain osmium complexes, such as the five-coordinate complex OsHCl(CO)(PiPr3)2, have been shown to catalyze the oxidation of primary alcohols using molecular oxygen as the oxidant. acs.orgacs.org Benzylic alcohols are oxidized to the corresponding aldehydes, while aliphatic alcohols can yield esters through a tandem oxidation and coupling process. acs.orgacs.org Cinnamyl alcohol can undergo disproportionation to a saturated alcohol and an aldehyde. acs.orgacs.org

Other osmium compounds, like OsCl3 or the trinuclear cluster Os3(CO)12 in the presence of pyridine, can catalyze the oxidation of alcohols with hydrogen peroxide. researchgate.netrsc.orgrsc.org These systems can oxidize primary alcohols to aldehydes or carboxylic acids, depending on the conditions, and secondary alcohols to ketones. researchgate.netrsc.org Glycerol can be oxidized to products such as dihydroxyacetone, glycolic acid, and hydroxypyruvic acid. rsc.org The efficiency of these osmium catalysts in alcohol oxidation with H2O2 has been noted as potentially higher than analogous reactions catalyzed by iron, copper, or manganese complexes. researchgate.net

Catalytic C-H Functionalization

Catalytic C-H functionalization, the direct conversion of a C-H bond into a C-X bond (where X is typically carbon, nitrogen, or oxygen), is a significant area in organic synthesis. While less explored compared to other transition metals, osmium complexes have shown potential in mediating C-H activation and functionalization reactions. nih.govrsc.orgrsc.orgnih.govuni-goettingen.de

Osmium derivatives have been employed in the oxygenation of saturated and aromatic hydrocarbons and alcohols using peroxides as oxidants. rsc.orgrsc.org Some osmium-containing systems have demonstrated high efficiency in converting alkanes to alkyl hydroperoxides, which can then be reduced to alcohols. rsc.orgrsc.org The turnover numbers in alkane oxidations catalyzed by soluble osmium derivatives have been reported to be much higher than those observed with analogous iron, manganese, or copper complexes. rsc.orgrsc.org

Recent studies have explored osmium-catalyzed electrooxidative C-H annulation reactions. nih.gov For instance, an osmium(II)-catalyzed electrooxidative C-H activation involving benzoic acids with alkenes or alkynes has been reported, leading to the formation of annulated heterocycles. nih.gov This approach utilizes electricity as a sustainable oxidant and demonstrates site- and chemoselectivity. nih.gov Mechanistic studies, including the isolation and characterization of osmium(0) and osmium(II) intermediates, have provided insights into the electrocatalytic cycle. nih.gov

Fundamental studies on the interaction of osmium complexes with simple hydrocarbons like methane (B114726) have also been conducted to understand the initial steps of C-H activation. nih.gov Experimental determination of the structure of a methane complex bound to a homogeneous osmium species has shown that methane can bind through a single M···H-C bridge, with the methane ligand's structure perturbed relative to the free molecule. nih.gov Such studies contribute to the development of improved C-H functionalization catalysts. nih.gov

Heterogeneous Catalysis Using Supported Oxo-Osmium Systems

While homogeneous catalysis offers advantages in terms of activity and selectivity, the separation and recycling of expensive and potentially toxic homogeneous catalysts can be challenging, particularly for large-scale applications. lucp.net Heterogeneous catalysis, where the catalyst is immobilized on a solid support, provides a potential solution to these issues.

Supported oxo-osmium systems have been developed to combine the catalytic activity of osmium with the benefits of heterogeneous catalysts, such as ease of separation and recyclability. lucp.net This is particularly relevant for reactions like asymmetric dihydroxylation. Immobilizing osmium species, often in conjunction with chiral ligands, onto solid supports allows for their recovery and reuse, reducing catalyst cost and minimizing product contamination by toxic osmium residues. lucp.net

Research in this area focuses on designing suitable support materials (e.g., polymers, inorganic oxides) and immobilization strategies that maintain or enhance the catalytic activity and selectivity observed in homogeneous systems. Supported osmium catalysts have been investigated for asymmetric dihydroxylation, aiming to develop more sustainable and economically viable processes for the synthesis of chiral diols. lucp.net

While heterogeneous osmium catalysis offers advantages in terms of separation and recycling, challenges remain in achieving comparable activity, selectivity, and stability to their homogeneous counterparts. Ongoing research aims to optimize the design of supported osmium catalysts for various oxidative transformations.

Design and Characterization of Solid-Supported Oxo-Osmium Catalysts

The design of solid-supported oxo-osmium catalysts focuses on anchoring the active osmium species onto an insoluble matrix while retaining or enhancing catalytic performance. Various solid supports have been explored, including organic polymers and inorganic materials like silica (B1680970). rsc.org

Polymer supports, such as polyaniline, polystyrene, cross-linked poly(4-vinyl pyridine), and PEGylated ionic polymers, have been utilized for immobilizing osmium catalysts. lucp.netresearchgate.netresearchgate.nettandfonline.comtamu.eduscribd.com For instance, a simplified method for immobilizing osmium onto polyaniline involved exploiting the polymer's modular redox behavior. lucp.net Osmium tetroxide has also been immobilized onto mesoporous silica (SBA-15) functionalized with carboxylate groups on its surface. researchgate.net The immobilization aims to create robust, recyclable catalysts that minimize osmium leaching into the product stream. lucp.netresearchgate.net

Characterization of these solid-supported oxo-osmium catalysts is crucial to understand their structure, the oxidation state of osmium, the nature of the active site, and the interaction with the support material. A range of spectroscopic and analytical techniques are employed for this purpose.

Characterization TechniqueInformation ProvidedRelevant Studies
FTIR (Fourier-Transform Infrared Spectroscopy)Identification of functional groups and bonding, such as Os-O bonds. lucp.nettamu.eduscribd.com
XPS (X-ray Photoelectron Spectroscopy)Determination of elemental composition and oxidation states of osmium on the surface. lucp.nettamu.edu
UV-Vis DRS (UV-Visible Diffuse Reflectance Spectroscopy)Electronic transitions, providing information about the coordination environment and oxidation state of osmium species. lucp.netacs.orgacs.org
EDAX (Energy-dispersive X-ray spectroscopy)Elemental analysis of the catalyst material. lucp.net
Raman SpectroscopyVibrational modes, useful for characterizing metal-oxo species and their interaction with the support. tamu.eduscribd.comacs.org
Solid-State NMR (Nuclear Magnetic Resonance)Structural information about the support and the immobilized species. ¹³C and ¹⁵N solid-state NMR have been used for polymer supports. tamu.eduacs.org
XAFS (X-ray Absorption Fine Structure)Provides details about the local atomic structure, oxidation state, and coordination environment of the osmium centers. lucp.net
Gas Sorption (Physisorption/Chemisorption)Determination of surface area, pore size distribution, and active metal dispersion. acs.orgsbcat.org

These techniques help confirm the successful immobilization of osmium species and provide insights into their state on the support, which is vital for correlating structure with catalytic activity and stability. For example, XPS analysis of a polyaniline-supported osmium catalyst revealed the presence of Os(IV) and Os(II) oxidation states. lucp.net Raman and IR spectroscopy have been used to study polymer-bound osmium oxide catalysts, suggesting the formation of osmium(VI) oxide species upon fixation of osmium tetroxide on the support. tamu.eduscribd.com

Despite advances, the structural and mechanistic characterization of supported catalysts remains challenging compared to homogeneous systems due to the complexity and potential heterogeneity of surface species. acs.orgacs.org New synthetic approaches are being developed to create more well-defined supported catalyst structures. acs.org

Mechanistic Differences in Heterogeneous vs. Homogeneous Catalysis

Homogeneous and heterogeneous catalysis differ fundamentally in the phase of the catalyst relative to the reactants. In homogeneous catalysis, the catalyst is in the same phase (typically liquid or gas), while in heterogeneous catalysis, the catalyst is in a different phase, usually a solid acting on liquid or gaseous reactants. eolss.netwikipedia.orglibretexts.org This difference in phase leads to distinct mechanistic pathways and practical implications.

In homogeneous osmium-catalyzed dihydroxylation, such as the reaction of alkenes with osmium tetroxide, the mechanism typically involves a concerted cycloaddition reaction where the alkene's pi bond interacts with two Os=O bonds, forming a five-membered cyclic osmate ester intermediate. aakash.ac.inskku.edumasterorganicchemistry.com This intermediate is then hydrolyzed to yield the vicinal diol and regenerate an osmium species, which is reoxidized by a co-oxidant to complete the catalytic cycle. skku.edumasterorganicchemistry.com This mechanism often results in high activity and selectivity, and the active site is generally well-defined, consisting of single metal atoms stabilized by ligands. eolss.netethz.ch

For heterogeneous oxo-osmium catalysis, the mechanism is generally less well-understood compared to their homogeneous counterparts. ethz.ch While the goal of heterogenization is often to mimic the high performance of homogeneous catalysts, the attachment to a solid support can influence the electronic and steric environment of the active osmium species, potentially altering the reaction pathway. The reaction in heterogeneous systems occurs on the surface of the solid catalyst and typically involves steps such as adsorption of reactants onto the surface, activation of adsorbed reactants, reaction on the surface, and desorption of products. libretexts.org

The nature of the active site in heterogeneous catalysts can be less well-defined than in homogeneous systems, especially when dealing with metal particles on a support where different sites may exhibit varying catalytic properties. ethz.ch However, the design of supported molecular catalysts aims to create more uniform and well-defined active sites. acs.orgacs.org

While specific detailed mechanistic studies directly comparing heterogeneous and homogeneous oxo-osmium catalyzed reactions are complex, some research suggests that the mechanism in heterogeneous systems might differ from the homogeneous one. informahealthcare.com The ease of separation and recyclability are major advantages of heterogeneous catalysis, counteracting the often difficult and expensive separation and recycling processes in homogeneous catalysis. eolss.netethz.ch However, achieving comparable activity and selectivity to homogeneous systems in heterogeneous catalysis can be challenging, and issues like leaching of the active metal species from the support can occur. researchgate.netrsc.org

Understanding the mechanistic differences is crucial for designing improved heterogeneous catalysts that can overcome the limitations of homogeneous systems while maintaining high catalytic efficiency. Advanced characterization techniques play a vital role in elucidating the nature of the active species and their interaction with the support, providing insights into the heterogeneous reaction mechanism. acs.orgacs.org

Spectroscopic and Structural Characterization of Oxo Osmium Species

X-ray Diffraction Studies of Oxo-Osmium Complex Geometries

X-ray diffraction is a powerful tool for the precise determination of the three-dimensional structures of crystalline oxo-osmium complexes. These studies provide accurate measurements of bond lengths and angles, which are fundamental to understanding the nature of the osmium-oxygen bond. The Os=O bond distance is a key indicator of its multiplicity, with shorter distances suggesting a higher bond order.

In high-oxidation-state osmium complexes, the Os=O bond is typically short, indicative of a strong multiple bond. For instance, in the tetrahedral molecule osmium tetroxide (OsO₄), all four Os-O bond lengths are equivalent. In square pyramidal bis(amidophenoxide)oxoosmium(VI) complexes, the osmium center is coordinated to two nitrogen and two oxygen atoms from the ligands in the basal plane, with a terminal oxo ligand in the apical position. researchgate.net The geometry of these complexes can be significantly influenced by the nature of the other ligands present.

A study of the crystal structure of fac-OsO₃F₂(NCCH₃)·2CH₃CN revealed a pseudo-octahedral geometry with three facial oxygen atoms. nih.gov The Os-O bond lengths in this d⁰ osmium(VIII) complex are indicative of strong double bonds. In trans-dithis compound(VI) complexes, the two oxo ligands are situated 180° apart, leading to a linear O=Os=O unit. The Os=O bond lengths in these species are sensitive to the nature of the equatorial ligands.

Table 1: Selected Osmium-Oxygen Bond Lengths from X-ray Crystallography

Compound Osmium Oxidation State Os-O Bond Length (Å) Coordination Geometry
OsO₄ +8 1.711 Tetrahedral
fac-OsO₃F₂(NCCH₃) +8 1.702, 1.706, 1.715 Pseudo-octahedral

Note: The data in this table is compiled from various crystallographic studies. The bond lengths can vary depending on the specific ligands and crystal packing forces.

Vibrational Spectroscopy (Infrared and Raman) of Osmium-Oxygen Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary method for probing the nature of the osmium-oxygen bond. The stretching vibration of the Os=O bond, denoted as ν(Os=O), gives rise to a characteristic and often intense band in the spectra. The frequency of this vibration is directly related to the strength of the bond; a stronger bond results in a higher vibrational frequency.

For terminal oxo-osmium complexes, the ν(Os=O) stretching frequency typically appears in the range of 800-1100 cm⁻¹. In trans-dithis compound(VI) complexes containing a linear O=Os=O moiety, the asymmetric stretch (νₐₛ(O=Os=O)) is IR-active and intense, typically observed between 870 and 880 cm⁻¹. nih.gov The corresponding symmetric stretch is Raman-active.

In osmium tetroxide (OsO₄), the symmetric (A₁) and asymmetric (F₂) stretching modes are observed in the Raman and IR spectra, respectively. For instance, in a study of OsO₄, the fundamental vibrational frequencies were assigned, providing insight into the force field of the molecule. nih.gov

The position of the ν(Os=O) band is sensitive to the oxidation state of the osmium, the coordination number, and the electronic properties of the other ligands in the coordination sphere. Electron-donating ligands tend to decrease the ν(Os=O) frequency, while electron-withdrawing ligands have the opposite effect.

Table 2: Characteristic Os=O Stretching Frequencies

Complex Type Osmium Oxidation State ν(Os=O) (cm⁻¹) Spectroscopic Method
trans-[OsVI L(O)₂]²⁺ +6 870-880 IR
Osmium(VI) ester complexes +6 ~960-1000 IR
OsO₄ +8 971 (A₁), 960 (F₂) Raman, IR

Note: The vibrational frequencies are dependent on the specific compound and its physical state (solid, solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of diamagnetic oxo-osmium complexes in solution. While osmium has two NMR-active isotopes, ¹⁸⁷Os (spin 1/2) and ¹⁸⁹Os (spin 3/2), their use in direct observation is often challenging. ¹⁸⁷Os has very low sensitivity, while ¹⁸⁹Os is a quadrupolar nucleus that typically gives very broad signals, with the highly symmetric OsO₄ being a notable exception. researchgate.netnih.gov

Consequently, NMR studies of oxo-osmium complexes often rely on the observation of other nuclei in the ligands, such as ¹H and ¹³C. The chemical shifts of these nuclei provide valuable information about the electronic environment within the molecule and can be used to deduce the structure. For example, the ¹H NMR spectra of oxo-osmium(VI) ester complexes have been used to propose their structures in solution. escholarship.org In some cases, apparently diamagnetic osmium complexes can show anomalous ¹H NMR shifts characteristic of paramagnetic species, which can provide insight into their electronic structure. nih.gov

Due to the low natural abundance and sensitivity of osmium isotopes, techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are sometimes employed to indirectly detect ¹⁸⁷Os chemical shifts through its coupling to more sensitive nuclei like ¹H or ³¹P. nih.gov

Application of ¹⁷O NMR Spectroscopy

¹⁷O NMR spectroscopy is a direct and highly informative probe of the osmium-oxo linkage, as the chemical shift of the ¹⁷O nucleus is very sensitive to the nature of the metal-oxygen bond. The large chemical shift range of ¹⁷O makes it an excellent tool for distinguishing between different types of oxygen environments, such as terminal oxo, bridging oxo, and hydroxo ligands.

For terminal oxo ligands in transition metal complexes, the ¹⁷O NMR signals are typically found at very high frequencies (downfield). The chemical shift has been shown to correlate with the strength of the metal-oxo bond; a stronger bond generally leads to a more downfield shift. This technique has been applied to various osmium(VI) and osmium(VIII) complexes, providing insights into their electronic structures.

Solid-state ¹⁷O NMR can also be employed, particularly for quadrupolar nuclei, to determine the chemical shift and quadrupole coupling tensors. These parameters provide detailed information about the electronic and geometric environment of the oxygen atom. For terminal oxo compounds, a large chemical shift anisotropy is often observed, which is consistent with the anisotropic magnetic shielding in the M=O bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Oxo-Osmium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the characterization of species with unpaired electrons (paramagnetic species). Oxo-osmium complexes with osmium in odd oxidation states, such as Os(V) (a d³ ion) or Os(VII) (a d¹ ion), are expected to be paramagnetic and thus amenable to EPR studies.

The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic structure and the environment of the unpaired electron. The g-values can help to identify the orbitals occupied by the unpaired electron(s), while hyperfine coupling to the ¹⁸⁹Os nucleus (I = 3/2) and other ligand nuclei can provide information about the delocalization of the unpaired electron onto the metal and ligands.

While EPR studies on paramagnetic oxo-osmium species are not as common as for other transition metals, the technique has been applied to osmium complexes in various oxidation states. For instance, EPR has been used to study osmium surface complexes. In a related system, a Ru(V) oxo intermediate, which is isoelectronic with a hypothetical Os(VII) oxo species, was observed in situ by EPR during a water oxidation reaction, exhibiting a rhombic EPR spectrum. This demonstrates the potential of EPR to characterize highly reactive, high-valent oxo-metal intermediates. The interpretation of EPR spectra of osmium complexes can be complex due to the large spin-orbit coupling of the heavy osmium atom.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within a compound. By measuring the binding energies of core-level electrons, such as the Os 4f electrons, one can deduce the oxidation state of the osmium atom. Higher oxidation states generally lead to higher binding energies due to the increased effective nuclear charge experienced by the core electrons.

XPS has been used to distinguish between different oxidation states of osmium in its oxides. For example, metallic osmium (Os(0)) exhibits Os 4f₇/₂ and Os 4f₅/₂ peaks at approximately 50.8 eV and 53.5 eV, respectively. In osmium dioxide (OsO₂), where osmium is in the +4 oxidation state, these peaks shift to higher binding energies, around 51.5-51.7 eV and 54.2-54.4 eV, respectively.

Studies on osmium-modified electrodes have shown that the Os 4f binding energies shift to even higher values upon electrochemical oxidation, indicating the formation of higher-valent oxo-osmium species on the surface. For instance, an Os 4f₇/₂ peak at 52.49 eV has been attributed to an oxidation state higher than Os(IV). This makes XPS a valuable tool for tracking changes in the osmium oxidation state during catalytic processes or electrochemical reactions involving oxo-osmium species.

Table 3: Os 4f Binding Energies for Different Osmium Species

Species Osmium Oxidation State Os 4f₇/₂ Binding Energy (eV) Os 4f₅/₂ Binding Energy (eV)
Os metal 0 ~50.8 ~53.5
OsO₂ +4 ~51.5 - 51.7 ~54.2 - 54.4

Note: Binding energies can be influenced by the chemical environment and instrumental calibration.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the role of oxo-osmium species as intermediates in catalytic reactions requires techniques that can monitor the reaction in real-time, or in situ. Advanced in situ spectroscopic methods allow for the observation of transient species and the elucidation of reaction mechanisms under actual reaction conditions.

In situ Fourier-transform infrared (FTIR) spectroscopy has been employed to study the electrocatalytic oxidation of ethanol (B145695) on platinum electrodes modified with osmium. In these systems, the surface of the osmium is oxidized to form oxo/hydroxo species that are believed to play a key role in the catalytic cycle. By monitoring the vibrational spectra during the reaction, it is possible to identify intermediates and products and to understand how the osmium coverage and oxidation state influence the reaction pathway.

Similarly, in situ Raman spectroscopy can be used to probe catalytic systems, particularly in aqueous media where IR spectroscopy can be challenging. It can provide information on the vibrational modes of oxo-osmium species involved in catalytic cycles.

The development of single-site catalysts, where individual osmium atoms are dispersed on a support, has also benefited from in situ characterization. Techniques such as IR spectroscopy have been used to study the reactivity of MgO-supported osmium dioxo species in reactions like CO oxidation, helping to identify the active species in the catalytic cycle. These in situ approaches are critical for bridging the gap between the characterization of stable model compounds and the understanding of their function in complex catalytic systems.

Computational Chemistry and Theoretical Modeling of Oxo Osmium Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the reaction energetics and transition states of oxo-osmium systems. DFT calculations have proven to be an extremely useful tool in organometallic chemistry, particularly for mechanistic investigations researchgate.net. These calculations can provide data on electronic structure, energetics, and reaction intermediates, enabling researchers to distinguish between different proposed reaction mechanisms researchgate.net.

Studies utilizing DFT have explored various reactions involving oxo-osmium species, including alkene oxidation and C-H bond activation. For instance, DFT calculations have been instrumental in understanding the dihydroxylation reaction of osmium tetroxide (OsO₄) researchgate.net. The initial reaction of OsO₄ with an olefin often proceeds via a [3+2] cycloaddition pathway, as supported by quantum chemical calculations using gradient-corrected DFT functionals like B3LYP researchgate.net.

DFT has also been applied to investigate oxygen atom transfer reactions mediated by osmium complexes. A theoretical study comparing iridium and osmium complexes in oxygen atom transfer reactions found significant differences in activation barriers, with the osmium system exhibiting a much larger activation energy compared to iridium acs.org. This difference was attributed to both nuclear and electronic factors, including the energy required to distort the reacting moieties and the energy gap between donor and acceptor orbitals acs.org.

The mechanism of C-H bond activation by oxo-osmium compounds has also been explored using DFT. For example, a concerted mechanism involving [3+2] addition of a C-H bond to two oxo groups of a ligand-bound OsO₄ species, such as OsO₄(OH)⁻, has been suggested and supported by DFT calculations researchgate.net. This mechanism is analogous to the dihydroxylation of alkenes by OsO₄ researchgate.net. DFT studies have also investigated the reaction pathways for the oxidation of silanes by OsO₄ in the presence of ligands, indicating the formation of Os(VI)-hydroxo-siloxo intermediates via a [3+2] addition of an Si-H bond across an O=Os=O fragment researchgate.net.

Furthermore, DFT calculations have been employed to study the ligand exchange kinetics and thermodynamics of Os(VIII) oxo/hydroxido/aqua complexes in aqueous environments rsc.org. Various DFT functionals, including LDA, GGA (PBE, BLYP, PW91), and meta-GGA (M06L), have been used in conjunction with different basis sets and solvation models to characterize potential energy surface minima and transition states rsc.org. These studies highlight the importance of the chosen functional and basis set in accurately reproducing experimental data, particularly for reaction free energies in simulated aqueous phases rsc.org.

DFT has also been applied to investigate the mechanism of osmium-catalyzed oxidative cyclization of 1,5-dienes, revealing the crucial role of acid in promoting the cyclization step soton.ac.uk. Calculations using functionals like M06-2X have provided insights into the kinetically favorable pathways involving protonation of Os(VI) dioxoglycolate intermediates soton.ac.uk.

Computational studies using DFT are essential for understanding the intricate details of reaction mechanisms involving oxo-osmium species, providing data on transition states and activation energies that are often difficult to obtain experimentally.

Ab Initio Quantum Chemical Methods for Electronic Structure Description

Ab initio quantum chemical methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only fundamental physical constants and the number and positions of electrons and nuclei wikipedia.org. These methods contrast with empirical or semi-empirical approaches and are crucial for accurately predicting various chemical properties, including electron densities, energies, and molecular structures wikipedia.org.

While DFT is widely used due to its computational efficiency for larger systems, ab initio methods provide a more rigorous approach to describing the electronic structure of oxo-osmium compounds. Methods such as Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster, and Configuration Interaction are examples of ab initio techniques used in computational chemistry wikipedia.orgepfl.ch. These methods can be systematically improved to converge towards the exact solution of the Schrödinger equation, although at a higher computational cost epfl.ch.

Ab initio calculations are particularly valuable for benchmarking and validating the results obtained from DFT calculations, especially when dealing with systems where electron correlation effects are significant. They can provide a deeper understanding of the bonding characteristics and electronic configurations within oxo-osmium complexes. For instance, studies on the electronic structure of osmium under high pressure have utilized ab initio methods like the full potential linearized augmented plane wave method with generalized gradient approximation researchgate.net. These studies investigate structural and electronic properties, including the effect of spin-orbit coupling researchgate.net.

Although the provided search results emphasize DFT for reaction mechanisms, ab initio methods are implicitly or explicitly used in computational chemistry studies involving transition metals to provide accurate electronic structure descriptions or for comparison purposes kyoto-u.ac.jpresearchgate.net. The development of new methodologies, such as the local Schrödinger equation (LSE) method, aims to make accurate ab initio calculations applicable to larger molecules, which could benefit the study of complex oxo-osmium systems kyoto-u.ac.jp.

Prediction and Validation of Spectroscopic Observables

Computational chemistry methods are vital for predicting and validating the spectroscopic observables of oxo-osmium compounds. Comparing calculated spectroscopic parameters with experimental data is a crucial step in validating theoretical models and confirming the identity and structure of synthesized or transient species.

Various spectroscopic techniques can be simulated using computational methods, including UV-Vis, IR, NMR, and photoelectron spectroscopy. For oxo-osmium species, computational studies have addressed the prediction of photoelectron spectra and angular asymmetry parameters. For example, DFT calculations have been used to compute theoretical values for the beta parameters in the photoelectron spectra of tetraoxo complexes like OsO₄, showing good agreement with experimental data nih.govacs.org. These studies validate the use of TDDFT (Time-Dependent DFT) for describing the photoionization of heavy transition metal compounds nih.govacs.org.

NMR and IR spectroscopy are also powerful tools for characterizing oxo-osmium intermediates and products. Computational prediction of NMR chemical shifts and IR vibrational frequencies can aid in the assignment of experimental spectra and the structural elucidation of complexes formed during reactions researchgate.net. For instance, NMR and IR spectra have been used experimentally to characterize a monomeric Os(VI)-hydroxo-siloxo complex, and computational studies would likely be used to support these assignments by calculating theoretical spectra for proposed structures researchgate.net.

Furthermore, computational methods can be used to predict other spectroscopic properties, such as UV-Vis absorption spectra, which provide information about the electronic transitions within the molecule. While not explicitly detailed for oxo-osmium in the provided snippets, the application of computational spectroscopy to transition metal complexes is a common practice for understanding their electronic structure and properties researchgate.net.

Validation of computational predictions against experimental spectroscopic data is an iterative process. Discrepancies between theory and experiment can highlight limitations in the computational method, the chosen functional or basis set, or the structural model used, prompting refinements in the theoretical approach. Conversely, good agreement provides confidence in the computational results and the proposed mechanisms or structures.

Interactions of Oxo Osmium Compounds with Biological Molecules: Mechanistic Insights

Chemical Reactivity with Unsaturated Lipid Components

Osmium tetroxide exhibits a strong affinity for unsaturated lipids, reacting with the carbon-carbon double bonds present in fatty acid chains. This reaction is a cornerstone of its application in biological fixation and staining stainsfile.comresearchgate.netleicabiosystems.comserva.de. The reaction between OsO₄ and alkenes leads to the formation of cyclic osmate esters researchgate.netnih.govresearchgate.net. Initially, Os(VIII) in OsO₄ is reduced to Os(VI) upon reaction with the double bond nih.govclinicalpub.com. This initial adduct can then undergo further reactions, including hydrolysis and reduction, leading to the formation of lower oxidation states of osmium, such as Os(IV) and Os(III) nih.gov.

Research has shown that osmium tetroxide primarily binds to unsaturated fatty acids, particularly C18 fatty acids, within lipid membranes researchgate.netnih.gov. Studies using techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) have demonstrated the colocalization of osmium oxide with unsaturated C18 fatty acids in tissues like mouse adipose tissue researchgate.netnih.gov. In contrast, saturated fatty acids show largely complementary localizations to osmium oxide, indicating a preferential reaction with unsaturated bonds researchgate.netnih.gov. The reaction with unsaturated lipids renders them resistant to extraction by solvents commonly used in tissue processing, effectively "fixing" them in place stainsfile.com.

While the initial reaction forms Os(VI) osmate esters, subsequent steps in tissue processing, such as dehydration with ethanol (B145695), can lead to further reduction of osmium species to Os(IV) and Os(III) nih.gov. Os(IV) may be present as osmium dioxide (OsO₂), while Os(III) could form oxo- or amino complexes nih.gov. The presence of these different oxidation states of osmium in stained specimens contributes to the observed effects in microscopy nih.gov.

Mechanisms of Macromolecular Fixation and Cross-linking

Beyond its reaction with unsaturated lipids, osmium tetroxide also contributes to the fixation and cross-linking of other biological macromolecules, although the mechanisms can be more complex and debated compared to lipid interactions yale.edunih.gov.

Osmium tetroxide can react with certain amino acid side chains in proteins, including histidine, lysine, tryptophan, cysteine, and methionine stainsfile.comnih.govcapes.gov.br. These reactions can potentially lead to both intra- and intermolecular cross-linking of proteins nih.gov. Studies have investigated the relative reactivity of different amino acids with osmium tetroxide and oxo-osmium(VI) reagents, showing varying degrees of reactivity capes.gov.br. For instance, with osmium(VIII) reagents, methionine, cysteine, histidine, threonine, serine, tryptophan, lysine, and proline show high reactivity, while osmium(VI) reagents react significantly with histidine, methionine, cysteine, threonine, and serine capes.gov.br. In proteins like lysozyme, cysteine, methionine, and tryptophan residues react extensively with osmium(VIII) reagents capes.gov.br.

While cross-linking of proteins by osmium tetroxide can occur, its extent and importance relative to other fixation mechanisms are subjects of ongoing research clinicalpub.comyale.edu. Some research suggests that osmium in the Os(VIII) state might interact with proteins and lipids through hydrogen bonding in its native OsO₄ form, contributing to membrane density yale.edu. This proposed mechanism suggests a role for Os(VIII) beyond the formation of osmate esters with double bonds yale.edu.

Osmium tetroxide can also interact with nucleic acids, specifically reacting with the 2,3-glycol moiety in terminal ribose groups and the 5,6 double bonds of thymine (B56734) residues clinicalpub.comresearchgate.net. This reaction with thymine is particularly sensitive to DNA conformation, preferentially reacting with unstacked thymidines in single-stranded or distorted DNA regions researchgate.net.

Molecular Basis of Contrast Enhancement in Electron Microscopy (Chemical Aspects)

The primary reason for using oxo-osmium compounds, particularly osmium tetroxide, in electron microscopy is their ability to enhance contrast serva.dewikipedia.orgchemrxiv.orgebsco.comuchicago.edu. This contrast enhancement is directly linked to the deposition of electron-dense osmium atoms within biological structures leicabiosystems.comebsco.com.

Osmium, being a heavy metal, has a high atomic number (Z=76) ebsco.com. When biological specimens stained with osmium compounds are exposed to the electron beam in an electron microscope, the osmium atoms effectively scatter electrons leicabiosystems.com. Regions where osmium is deposited appear darker in the resulting image, providing contrast and allowing visualization of cellular ultrastructure leicabiosystems.comwikipedia.org.

The chemical reactions described in the previous sections are directly responsible for the localization and deposition of osmium in the tissue nih.govuchicago.edu. The preferential reaction of osmium tetroxide with unsaturated lipids leads to significant osmium deposition in membranes, which are rich in these components researchgate.netnih.govuchicago.edu. This selective staining highlights membrane structures, such as the plasma membrane and organelle membranes, making them clearly visible in electron micrographs wikipedia.org.

Recent research has shed light on the specific chemical species of osmium responsible for contrast. Studies using photoemission electron microscopy (PEEM) suggest that Os(IV), in the form of osmium dioxide (OsO₂), generates nanoaggregates within lipid membranes chemrxiv.orguchicago.edunih.gov. OsO₂ has a metallic electronic structure that significantly increases the electron density of states, leading to strongly enhanced electron microscopy signals chemrxiv.orguchicago.edunih.gov. This understanding of OsO₂ as a primary contrast-generating species provides a more detailed molecular basis for the observed contrast enhancement chemrxiv.orguchicago.edu.

While the conventional understanding often focused on the high atomic number of osmium, the identification of specific osmium species like OsO₂ and their electronic properties offers a more refined explanation for the contrast mechanism chemrxiv.orguchicago.edu. The reduction of Os(VIII) from OsO₄ to lower oxidation states, particularly Os(IV) as OsO₂, is therefore a critical step in the process of generating contrast in osmium-stained biological samples nih.govuchicago.edu.

Interactions with Proteins and Other Biological Polymers: Chemical Fragmentation Studies

While the reaction with lipids is a primary function of osmium tetroxide in biological staining, its interactions with proteins and other biological polymers are also significant and can lead to chemical modifications, including fragmentation capes.gov.br.

As mentioned earlier, osmium tetroxide reacts with specific amino acid residues in proteins nih.govcapes.gov.br. These reactions can alter the chemical structure of the protein chains. Beyond simple adduct formation or cross-linking, studies have indicated that osmium reagents can induce peptide bond cleavage capes.gov.br. Research on the reaction of osmium tetroxide and oxo-osmium(VI)-pyridine reagents with amino acids and proteins, such as lysozyme, has provided evidence for both cross-linking and peptide bond cleavage capes.gov.br. This fragmentation appears to show some specificity, particularly for tryptophanyl residues capes.gov.br.

The ability of oxo-osmium compounds to cleave peptide bonds suggests their potential use in chemical fragmentation studies of proteins. By selectively targeting certain amino acid residues, these reagents can break down protein chains into smaller fragments, which can then be analyzed to gain insights into protein structure and composition.

Furthermore, osmium tetroxide's interaction with nucleic acids, specifically its reaction with thymine residues, can also be considered a form of chemical modification of biological polymers researchgate.net. This selective reactivity with unstacked thymidines has been utilized to study DNA conformation and DNA-protein interactions researchgate.net. The modification of thymidine (B127349) residues can lead to the selective degradation of thymidine in oligodeoxynucleotides researchgate.net.

These chemical fragmentation and modification capabilities highlight the diverse reactivity of oxo-osmium compounds with biological polymers beyond their well-established interactions with lipids. Understanding these reactions is important for interpreting the effects of osmium staining on cellular components and for potentially developing new applications in biological research.

Future Directions and Emerging Research Frontiers in Oxo Osmium Chemistry

Development of Highly Sustainable and Green Oxo-Osmium Catalytic Systems

A key frontier in oxo-osmium chemistry is the development of catalytic systems that align with the principles of green chemistry. While osmium tetroxide (OsO₄) is a powerful oxidant, its toxicity and volatility necessitate the exploration of more environmentally benign alternatives and catalytic strategies.

Future research aims to develop sustainable oxo-osmium catalysts by focusing on:

Using environmentally friendly oxidants: Replacing stoichiometric amounts of less desirable oxidants with greener alternatives like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in catalytic cycles involving oxo-osmium species. Research has shown that OsO₄ can catalyze alkane oxidation using H₂O₂ as a re-oxidant researchgate.net. Bio-inspired oxidation reactions utilizing peroxide activation to generate high-valent osmium-oxo complexes are also being explored researchgate.netcolab.ws.

Developing ligand design for tunable reactivity and stability: Tailoring ligand environments around the osmium center can influence the stability and reactivity of oxo-osmium species, potentially leading to more robust and selective catalysts that operate under milder conditions. The use of specific ligands can stabilize different oxidation states and influence reaction pathways researchgate.netacs.org. For instance, iminoxolene ligands have been used to prepare oxobis(iminoxolene)osmium oxo compounds with interesting oxygen atom transfer reactivity nsf.govrsc.org.

Exploring alternative osmium sources: Investigating the use of less toxic or more readily available osmium precursors for the synthesis of active oxo-osmium catalysts.

The drive towards greener oxo-osmium chemistry is motivated by the need to maintain the powerful oxidative capabilities of these compounds while minimizing their environmental impact.

Exploration of Novel Oxo-Osmium Redox Couples and Reactivities

The rich redox chemistry of osmium, which can exist in oxidation states from -2 to +8, offers significant opportunities for discovering novel oxo-osmium species and reactivities britannica.comquora.comwikipedia.org. While Os(VIII) in OsO₄ is well-known for dihydroxylation and oxidative cleavage reactions, exploring other oxidation states and coordination environments is crucial for expanding the scope of oxo-osmium chemistry.

Future research directions include:

Investigating lower valent oxo-osmium species: Exploring the synthesis and reactivity of oxo-osmium complexes in lower oxidation states (e.g., Os(IV), Os(V), Os(VI)). Studies have reported the formation and reactivity of osmium(IV)-cyanoimido complexes exhibiting oxo-like reactivity nih.gov. Osmium(IV) oxo complexes have also been formed via dioxygen activation researchgate.net.

Developing new ligand platforms: Designing ligands that can stabilize unusual oxo-osmium redox states or promote unique reaction pathways, such as proton-coupled electron transfer (PCET) processes colab.wspnas.orgscilit.com. Research on osmium complexes with ligands like 2,2'-bipyridine (B1663995) (bpy) has provided insights into PCET mechanisms involving Os(II)/Os(III) and Os(III)/Os(IV) oxo couples pnas.orgscilit.com. Oxo-bridged osmium dimers are also being investigated for their redox properties relevant to water oxidation acs.org.

Exploring cooperative effects: Investigating the interplay between the osmium center and redox-active ligands or co-catalysts to achieve enhanced reactivity and selectivity in oxidation reactions nih.govxmu.edu.cn. Computational studies have highlighted the role of metal-ligand cooperative catalysis in osmium-catalyzed alcohol oxidations nih.govxmu.edu.cn.

Discovering new reaction types: Moving beyond traditional oxidation reactions to explore the potential of oxo-osmium species in other transformations, such as C-H activation, oxygen atom transfer (OAT) to diverse substrates, and catalytic processes relevant to energy conversion researchgate.netcolab.wsnsf.gov. High-valent osmium-oxo complexes have shown unique reactivity in cis-selective dihydroxylation and C-H activation researchgate.netcolab.ws. Oxygen atom transfer reactions involving oxobis(iminoxolene)osmium compounds are also an active area of research nsf.gov.

Understanding the fundamental electronic structure and reactivity of these novel species is essential for unlocking their full potential in catalysis and synthesis.

Integration of Oxo-Osmium Chemistry with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery and optimization of oxo-osmium catalyzed reactions, integrating this chemistry with modern synthetic techniques like flow chemistry and high-throughput experimentation (HTE) is a promising avenue.

Future efforts will focus on:

Developing continuous flow processes: Designing microreactor or packed-bed systems for oxo-osmium catalyzed reactions to improve reaction control, safety, and scalability. Flow chemistry can offer advantages in handling potentially hazardous reagents like OsO₄ and managing exothermic reactions.

Implementing high-throughput screening: Developing rapid screening methods to evaluate the activity and selectivity of different oxo-osmium catalysts and reaction conditions. While general high-throughput screening methods exist in chemistry hku.hkacs.org, their specific application to oxo-osmium chemistry, beyond computational screening nih.gov, requires further development.

Automating reaction optimization: Utilizing automated platforms for reaction setup, monitoring, and analysis to efficiently explore reaction parameters and identify optimal conditions for oxo-osmium transformations.

Miniaturization and parallelization: Adapting oxo-osmium reactions to smaller scales and parallel formats to enable rapid screening and reduce material consumption.

Integrating oxo-osmium chemistry with flow chemistry and HTE can significantly expedite the transition from laboratory-scale discoveries to practical synthetic applications.

Advanced Computational Methods for Predictive Oxo-Osmium Chemistry

Computational chemistry plays a vital role in understanding the mechanisms of oxo-osmium reactions, predicting reactivity, and guiding the design of new catalysts. Continued advancements in computational methods are crucial for the future of this field.

Key areas of focus include:

Accurate theoretical modeling of reaction mechanisms: Employing high-level density functional theory (DFT) and other computational methods to accurately model the potential energy surfaces and transition states of oxo-osmium catalyzed reactions xmu.edu.cnresearchgate.netscispace.comresearchgate.netresearchgate.netkuleuven.bepsu.eduacs.org. DFT calculations have been used to investigate the mechanisms of alkene oxidation and oxidative cyclization reactions catalyzed by osmium compounds researchgate.netscispace.com.

Predicting redox properties and speciation: Using computational methods to predict the redox potentials of oxo-osmium complexes and understand how different ligand environments and conditions influence the prevalent osmium species in solution pnas.orgscilit.com.

Designing new catalysts computationally: Utilizing in silico screening and computational design principles to identify promising ligand frameworks and catalyst structures with desired reactivity and selectivity profiles before experimental synthesis nih.gov.

Simulating complex reaction environments: Developing computational models that can accurately simulate the effects of solvent, counterions, and other additives on oxo-osmium reactivity pnas.orgscilit.com.

Applying machine learning and AI: Exploring the use of machine learning and artificial intelligence algorithms to analyze large datasets of oxo-osmium reactions and predict outcomes or identify novel reaction pathways. High-throughput computational screening combined with machine learning is an emerging area in chemistry acs.orgnih.gov.

Advanced computational methods provide powerful tools for gaining molecular-level insights into oxo-osmium chemistry and accelerating the rational design of new catalysts and processes.

Q & A

Q. How should researchers approach conflicting literature on this compound ester stability?

  • Methodological Answer : Contradictions may stem from hydrolysis conditions (aqueous vs. anhydrous) or pH variations. A comparative study could replicate key experiments (e.g., Djerassi’s 1953 work on RuO₄ vs. OsO₄) under controlled conditions. Statistical tools like ANOVA can quantify variability, while sensitivity analyses identify critical parameters (e.g., temperature gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.